Phalloidin-TRITC

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C60H70N12O13S2 |

|---|---|

分子量 |

1231.4 g/mol |

IUPAC名 |

(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid |

InChI |

InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-39-35-11-9-10-12-41(35)68-56(39)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(40(19-31)58(82)83)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H,61,86)(H,62,78)(H,63,79)(H,65,75)(H,66,77)(H,67,80)(H,69,76)(H,82,83)/b64-31+ |

InChIキー |

VXNOAAMNRGBZOQ-NRATZJQQSA-N |

異性体SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)/N=C/6\C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)C(C)O |

正規SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)N=C6C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)C(C)O |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Phalloidin-TRITC Binding to F-Actin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism of Phalloidin-Tetramethylrhodamine (TRITC), a crucial tool for visualizing the actin cytoskeleton. We will delve into the molecular interactions, binding kinetics, and the practical application of this fluorescent probe, presenting quantitative data in a clear, comparative format and offering detailed experimental protocols.

Core Binding Mechanism: Stabilization and Visualization

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, exhibits a high affinity and specificity for filamentous actin (F-actin).[1][2][3] It does not bind to monomeric G-actin.[1][3][4] The conjugation of the fluorophore TRITC to phalloidin allows for the fluorescent labeling and visualization of F-actin within fixed and permeabilized cells.[1][5]

The core of the Phalloidin-TRITC binding mechanism lies in its ability to stabilize the F-actin filament.[2][3] Phalloidin binds at the interface between F-actin subunits, effectively locking adjacent monomers together.[2] This stabilization prevents the depolymerization of the actin filament by significantly reducing the rate constant for the dissociation of actin subunits from the filament ends.[2][6][7] This ultimately shifts the monomer-polymer equilibrium towards the polymeric state.[4][8]

The binding site for phalloidin is located within a cleft formed between two domains of the actin monomer.[9] Specific residues involved in the interaction have been identified as glutamic acid-117, methionine-119, and methionine-355.[9][10] Phalloidin's interaction with these highly conserved amino acid sequences contributes to its broad applicability across various species, including both plant and animal cells.[8]

An interesting aspect of the binding kinetics is that the association rate is relatively low. This is attributed to the requirement for conformational changes, or "breathing," within the actin filament to expose the phalloidin binding site.[6][11]

The binding of this compound is stoichiometric, with approximately one phalloidin molecule binding per actin subunit in the filament.[1][3][4][12]

Quantitative Binding Data

The following table summarizes the key quantitative parameters of Phalloidin and its fluorescent conjugates binding to F-actin.

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) of Phalloidin | ~20 nM | [3] | |

| 2.1 (±0.3) nM | Rabbit Muscle Actin, 22°C | [6] | |

| 0.5 (±0.2) nM | Rabbit Muscle Actin, 22°C | [6] | |

| Dissociation Constant (Kd) of Rhodamine-Phalloidin | 2-4 times lower affinity than unlabeled phalloidin | [13] | |

| Dissociation Constant (Kd) of TRITC-Phalloidin | 1-4 x 10⁻⁷ M | Rabbit Skeletal Muscle F-actin | [12] |

| 2 (±1) x 10⁻⁷ M | PMN Lysate F-actin (from kinetic measurements) | [12] | |

| Association Rate Constant (k+) of Phalloidin | 1.7 (±0.2) x 10⁵ M⁻¹s⁻¹ | Rabbit Muscle Actin Filaments, 22°C | [6] |

| Association Rate Constant (k+) of Rhodamine-Phalloidin | 2.6 (±0.7) x 10⁴ M⁻¹s⁻¹ | Rabbit Muscle Actin Filaments, 22°C | [6] |

| Association Rate Constant (k+) of TRITC-Phalloidin | 420 (±120) M⁻¹s⁻¹ | PMN Lysate F-actin | [12] |

| Dissociation Rate Constant (k-) of Phalloidin | 0.00037 (±0.00003) s⁻¹ | Rabbit Muscle Actin Filaments, 22°C | [6] |

| Dissociation Rate Constant (k-) of TRITC-Phalloidin | 8.3 (±0.9) x 10⁻⁵ s⁻¹ | PMN Lysate F-actin | [12] |

| Stoichiometry of Binding | ~1:1 (Phalloidin:Actin Subunit) | [1][3][4][12] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve the lyophilized this compound in 1.5 mL of methanol (B129727) or DMSO to create a stock solution.[14] The final concentration will be approximately 6.6 to 7.3 µM.[14][15]

-

Storage: Store the stock solution at -20°C, protected from light and desiccated.[14] For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[16]

Staining Protocol for F-actin in Fixed and Permeabilized Cells

This protocol is a general guideline and may require optimization based on cell type and experimental conditions.

-

Cell Culture: Grow cells on sterile glass coverslips or in culture dishes.

-

Fixation:

-

Wash the cells 2-3 times with phosphate-buffered saline (PBS).[8]

-

Fix the cells with 3-4% methanol-free formaldehyde (B43269) in PBS for 10-30 minutes at room temperature. Using 4% paraformaldehyde (PFA) is recommended for preserving the F-actin structure.[17]

-

Aspirate the fixation solution and wash the cells 2-3 times with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 3-5 minutes to permeabilize the cell membranes.

-

Wash the cells 2-3 times with PBS.

-

-

Blocking (Optional but Recommended):

-

To reduce non-specific background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes.

-

-

This compound Staining:

-

Dilute the this compound stock solution to a final working concentration in PBS. A common starting point is a 1:100 to 1:1000 dilution, with typical working concentrations ranging from 80-200 nM.[3][17] The optimal concentration may vary depending on the cell type.[17]

-

Incubate the cells with the this compound staining solution for 20-90 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells 2-3 times with PBS for 5 minutes each wash to remove unbound this compound.

-

-

Mounting and Imaging:

Visualizations

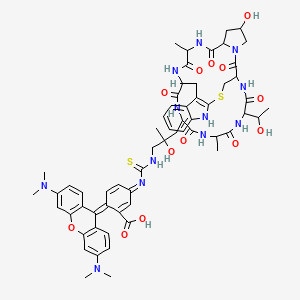

Caption: Molecular mechanism of this compound binding and stabilization of F-actin.

Caption: Experimental workflow for staining F-actin with this compound.

References

- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Phalloidin - Wikipedia [en.wikipedia.org]

- 3. yeasenbio.com [yeasenbio.com]

- 4. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. This compound | Fluorescent Actin Probes | Tocris Bioscience [tocris.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phalloidin enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cohesionbio.com [cohesionbio.com]

- 9. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics and thermodynamics of phalloidin binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.tocris.com [resources.tocris.com]

- 15. genecopoeia.com [genecopoeia.com]

- 16. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 17. yeasenbio.com [yeasenbio.com]

The Advent of a Cytoskeletal Beacon: A Technical History of Phalloidin-TRITC

For decades, the intricate and dynamic world of the cellular cytoskeleton was largely veiled from direct observation. The development of Phalloidin-TRITC, a conjugate of a mushroom toxin and a fluorescent dye, marked a pivotal moment in cell biology, providing researchers with a powerful tool to illuminate the filamentous actin (F-actin) network with unprecedented clarity. This technical guide delves into the discovery, scientific history, and core methodologies surrounding this indispensable molecular probe.

From Fungal Toxin to Cellular Stain: A Historical Perspective

The story of this compound begins with the isolation of its core component, phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin from the death cap mushroom, Amanita phalloides. First isolated and crystallized in 1937 by Feodor Lynen and Ulrich Wieland, its complex structure, featuring an unusual cysteine-tryptophan linkage, was later elucidated by Wieland and Schön in 1955.[1] The profound biological effect of phalloidin lies in its high affinity and specific binding to filamentous actin (F-actin), the polymerized form of actin, effectively stabilizing the filaments and preventing their depolymerization.[1] This unique property, initially identified through toxicity studies, hinted at its potential as a highly specific molecular probe.

The true revolution in cytoskeletal visualization came in 1979 when a team of researchers including E. Wulf, A. Deboben, F.A. Bautz, H. Faulstich, and Th. Wieland successfully synthesized the first fluorescent derivative of phalloidin.[2] By covalently linking a fluorophore to the phalloidin molecule, they created a probe that could "paint" the F-actin cytoskeleton, making it readily visible under a fluorescence microscope. This breakthrough offered a significant advantage over antibody-based methods, providing higher specificity and a more streamlined staining process.[3] Among the various fluorescent dyes used, Tetramethylrhodamine isothiocyanate (TRITC) became a popular choice due to its bright red-orange fluorescence and relatively good photostability.

The Phalloidin-Actin Interaction: A Molecular Embrace

The utility of this compound as a specific F-actin probe is entirely dependent on the highly selective binding of the phalloidin moiety. Phalloidin binds at the interface between F-actin subunits, stabilizing the filament structure.[4] Crucially, it does not bind to monomeric G-actin, ensuring that only the polymerized, filamentous structures are labeled.[5] This interaction is a non-covalent, high-affinity binding.

Quantitative Profile of this compound

The effectiveness of a fluorescent probe is defined by its photophysical and binding properties. The following tables summarize the key quantitative data for this compound.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~540-545 nm | [4][6] |

| Emission Maximum (λem) | ~565-573 nm | [4][6] |

| Molar Extinction Coefficient | 80,000 cm⁻¹M⁻¹ at 545 nm | [7] |

| Molecular Weight | ~1231.4 g/mol | [4] |

Table 2: Binding Kinetics and Affinity of this compound to F-Actin

| Property | Value | Reference(s) |

| Dissociation Constant (Kd) | 1-4 x 10⁻⁷ M | [7] |

| Association Rate Constant (kon) | 420 ± 120 M⁻¹s⁻¹ | [7] |

| Dissociation Rate Constant (koff) | 8.3 ± 0.9 x 10⁻⁵ s⁻¹ | [7] |

| Stoichiometry of Binding | ~1:1 (this compound : Actin subunit) | [7] |

Seminal Experimental Protocols

The following sections provide detailed methodologies for the key experiments that defined and utilized this compound.

Original Synthesis of a Fluorescent Phallotoxin (Adapted from Wulf et al., 1979)

The pioneering synthesis of fluorescent phallotoxins involved a multi-step chemical modification of the native phalloidin molecule. While the original paper does not specify TRITC, it lays the groundwork for such conjugations. The general principle involves the reaction of an amine-reactive derivative of the fluorophore with an amino group on a modified phalloidin.

Experimental Workflow:

Methodology:

-

Modification of Phalloidin: Native phalloidin is chemically modified to introduce a reactive handle, typically an amino group, without disrupting its actin-binding site. This often involves derivatization at the γ-δ-dihydroxyleucine residue.

-

Conjugation Reaction: The amine-modified phalloidin is then reacted with an amine-reactive fluorophore, such as Tetramethylrhodamine isothiocyanate (TRITC). The isothiocyanate group of TRITC reacts with the primary amine on the modified phalloidin to form a stable thiourea (B124793) bond.

-

Purification: The resulting fluorescent phallotoxin conjugate is purified from unreacted starting materials and byproducts using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The purified this compound is characterized by spectroscopic methods to confirm the conjugation and by actin binding assays to ensure that the modification has not compromised its biological activity.

Staining of F-Actin in Fixed Cells with this compound

This protocol is a standard method for visualizing the actin cytoskeleton in cultured cells.

Experimental Workflow:

Methodology:

-

Cell Culture: Adherent cells are grown on sterile glass coverslips in a culture dish until they reach the desired confluency.

-

Fixation: The cells are fixed to preserve their structure. A 3-4% solution of methanol-free formaldehyde in phosphate-buffered saline (PBS) is typically used for 10-30 minutes at room temperature.[3] It is critical to avoid methanol-containing fixatives as they can disrupt the actin cytoskeleton.

-

Permeabilization: The cell membranes are permeabilized to allow the this compound to enter the cell and access the cytoskeleton. A brief incubation (3-5 minutes) with a solution of 0.1% Triton X-100 in PBS is common.[3]

-

Blocking (Optional): To reduce non-specific background staining, an optional blocking step can be performed by incubating the cells with a solution of 1% bovine serum albumin (BSA) in PBS for 20-30 minutes.[6]

-

Staining: The cells are incubated with a working solution of this compound (typically at a concentration of 150 nM) for 20-90 minutes at room temperature in the dark to prevent photobleaching.[3][4]

-

Washing: Excess, unbound this compound is removed by washing the cells two to three times with PBS.

-

Mounting and Imaging: The coverslip is mounted onto a microscope slide using an appropriate mounting medium, and the stained F-actin is visualized using a fluorescence microscope equipped with a filter set suitable for TRITC (excitation ~540 nm, emission ~570 nm).

Quantitative Analysis of this compound Binding to F-Actin (Adapted from Cano et al., 1992)

This experiment is designed to determine the binding affinity and kinetics of this compound to F-actin in vitro.

Experimental Workflow:

Methodology:

-

Preparation of Reagents: Purified F-actin and a stock solution of this compound with a precisely known concentration are prepared.

-

Binding Reaction: A constant concentration of F-actin is incubated with a range of this compound concentrations until equilibrium is reached.

-

Separation of Bound and Free Probe: The F-actin with bound this compound is separated from the unbound probe. This is typically achieved by ultracentrifugation, where the F-actin pellets, carrying the bound probe, are separated from the supernatant containing the free probe.

-

Quantification: The concentration of this compound in the supernatant (free) and/or the pellet (bound) is determined using a fluorometer.

-

Data Analysis: The data of bound versus free this compound concentrations are plotted and analyzed, for example, using a Scatchard plot, to determine the dissociation constant (Kd), which is a measure of binding affinity, and the maximum binding capacity (Bmax), which relates to the stoichiometry of binding. Kinetic parameters like association and dissociation rates can be determined by measuring the fluorescence change over time upon mixing the reactants.[7]

Conclusion and Future Perspectives

The development of this compound was a landmark achievement in cell biology, providing a simple, robust, and highly specific method for visualizing the F-actin cytoskeleton. Its discovery and subsequent widespread adoption have been instrumental in advancing our understanding of a vast array of cellular processes, including cell motility, division, and morphogenesis. While newer fluorophores with improved photostability and brightness have been developed and conjugated to phalloidin, the fundamental principles established with this compound continue to underpin modern cytoskeletal research. The legacy of this pioneering fluorescent probe is evident in the countless publications and discoveries it has enabled, solidifying its place as a cornerstone tool for researchers, scientists, and drug development professionals.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. biorxiv.org [biorxiv.org]

- 3. Phalloidin-Tetramethylrhodamine B isothiocyanate peptide from Amanita phalloides this compound [sigmaaldrich.com]

- 4. The Position of the GFP Tag on Actin Affects the Filament Formation in Mammalian Cells [jstage.jst.go.jp]

- 5. rndsystems.com [rndsystems.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. journals.asm.org [journals.asm.org]

Phalloidin-TRITC: A Comprehensive Technical Guide for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin-TRITC is a powerful fluorescent probe extensively utilized in life sciences for the visualization of filamentous actin (F-actin), a critical component of the cytoskeleton in eukaryotic cells. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers. Phalloidin (B8060827) is a bicyclic heptapeptide (B1575542) toxin isolated from the poisonous Amanita phalloides mushroom, commonly known as the death cap.[1][2] Its utility in research stems from its high affinity and specific binding to F-actin, effectively stabilizing the filaments and preventing their depolymerization.[1][3] When conjugated to the fluorescent dye Tetramethylrhodamine isothiocyanate (TRITC), it becomes a vibrant red-orange stain, allowing for the precise localization and quantification of F-actin within fixed and permeabilized cells through fluorescence microscopy.[4][5]

Chemical Structure and Properties

This compound is a conjugate molecule formed by the covalent linkage of phalloidin and TRITC.[4] Phalloidin itself is a bicyclic peptide with a unique structure that facilitates its strong interaction with actin filaments.[1] TRITC, a derivative of rhodamine, is an amine-reactive fluorescent dye that provides the means for visualization.[6][7] The resulting conjugate retains the high-affinity binding of phalloidin to F-actin while gaining the fluorescent properties of TRITC.

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 1231.4 g/mol | [4][5][8] |

| Molecular Formula | C60H70N12O13S2 | [4][5][8] |

| Excitation Maximum (λex) | 540 - 545 nm | [4][5][9] |

| Emission Maximum (λem) | 565 - 573 nm | [4][5][9] |

| Purity (HPLC) | ≥90% | [4][5] |

| Appearance | Red-orange solid | [6] |

| Solubility | Soluble in methanol (B129727) and DMSO | [4][10][11] |

| Binding Affinity Data | Value | References |

| Affinity for Rabbit Skeletal Muscle F-actin (Equilibrium) | 1-4 x 10⁻⁷ M | [12] |

| Affinity for PMN Lysate F-actin (Equilibrium) | 1-4 x 10⁻⁷ M | [12] |

| Affinity for PMN Lysate F-actin (Kinetic) | 2 +/- 1 x 10⁻⁷ M | [12] |

| Stoichiometry of Binding | Approximately 1:1 (Phalloidin:Actin subunit) | [3][12] |

Mechanism of Action

Phalloidin binds specifically to the interface between F-actin subunits, effectively locking adjacent subunits together.[1] This stabilization prevents the depolymerization of the actin filaments, a crucial process for many cellular functions. The high selectivity for F-actin over monomeric G-actin ensures low background staining and high-contrast imaging.[3][9]

Diagram of this compound's mechanism of action on F-actin.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in staining F-actin in fixed cells. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation

-

This compound Stock Solution:

-

Staining Solution:

-

Dilute the this compound stock solution in a buffer such as phosphate-buffered saline (PBS) to the desired working concentration. A final concentration of 150 nM has been used effectively for staining HeLa cells for 20 minutes.[4][5] Another recommendation is to dilute 5 µL of the methanolic stock solution into 200 µL of PBS for each coverslip.[11]

-

To reduce non-specific background staining, 1% bovine serum albumin (BSA) can be added to the staining solution.[11]

-

Cell Fixation and Permeabilization

This protocol is suitable for adherent cells grown on coverslips.

-

Wash: Wash the cells twice with pre-warmed PBS (pH 7.4).[11]

-

Fixation: Fix the cells with 3.7% methanol-free formaldehyde (B43269) in PBS for 10 minutes at room temperature.[10][11]

-

Wash: Wash the cells twice with PBS.[11]

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3 to 5 minutes.[13]

-

Wash: Wash the cells twice with PBS.[11]

Staining and Imaging

-

Staining: Incubate the fixed and permeabilized cells with the this compound staining solution for 20 to 90 minutes at room temperature, protected from light.[13]

-

Wash: Wash the cells two to three times with PBS to remove unbound conjugate.[13]

-

Mounting: Mount the coverslip onto a microscope slide with an appropriate mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation: ~540 nm, Emission: ~565 nm).[4]

Experimental workflow for staining F-actin with this compound.

Applications in Research

This compound is a versatile tool for investigating the structure and function of the actin cytoskeleton in various biological contexts. Its primary applications include:

-

Fluorescence Microscopy: Visualizing the organization and dynamics of F-actin in fixed cells and tissues.[4]

-

Immunofluorescence (IHC, ICC): Co-localization studies with other cellular markers to understand the spatial relationships between the actin cytoskeleton and other organelles or proteins.[4]

-

Quantification of F-actin: Measuring the amount of filamentous actin in cells under different experimental conditions.[12]

-

Cytoskeletal Studies: Investigating the role of the actin cytoskeleton in processes such as cell motility, division, and morphology.[13]

Conclusion

This compound remains an indispensable reagent for cell biologists and researchers in related fields. Its high specificity for F-actin, coupled with the bright and stable fluorescence of TRITC, provides a reliable method for detailed visualization of the actin cytoskeleton. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in a laboratory setting.

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. Phalloidin–Tetramethylrhodamine B isothiocyanate | Krackeler Scientific, Inc. [krackeler.com]

- 3. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. This compound | Fluorescent Actin Probes | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | C60H70N12O13S2 | CID 152743454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. antibodiesinc.com [antibodiesinc.com]

- 10. Protocol for this compound | Tocris Bioscience [tocris.com]

- 11. resources.tocris.com [resources.tocris.com]

- 12. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phalloidin staining protocol | Abcam [abcam.com]

Phalloidin-TRITC: A Technical Guide to F-Actin Visualization in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectral properties and application of Phalloidin (B8060827) conjugated to Tetramethylrhodamine isothiocyanate (TRITC) for the fluorescent labeling of filamentous actin (F-actin) in microscopy. Phalloidin-TRITC is a powerful tool for visualizing the actin cytoskeleton, offering high selectivity and bright, stable fluorescence.

Core Principles

Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom.[1][2] It exhibits a high affinity for F-actin, preventing its depolymerization and stabilizing the filament.[3][4] When conjugated to a fluorophore like TRITC, it allows for the precise visualization of actin filaments in fixed and permeabilized cells and tissue sections.[5][6] TRITC is a bright, orange-fluorescent dye well-suited for fluorescence microscopy.[7]

Spectral Properties

The efficiency of fluorescence imaging with this compound is critically dependent on matching the microscope's light source and filter sets to the excitation and emission spectra of the fluorophore.

Quantitative Spectral Data

The key spectral characteristics of this compound are summarized below.

| Parameter | Wavelength (nm) | Source(s) |

| Excitation Maximum (λex) | 540 | [3][5] |

| Emission Maximum (λem) | 565 - 570 | [3][5] |

Recommended Microscope Filter Sets

To optimally capture the fluorescence signal from this compound while minimizing background, a specific filter set is required. A typical TRITC filter set consists of an excitation filter, a dichroic mirror, and an emission filter.

| Filter Component | Wavelength Range (nm) | Purpose |

| Excitation Filter | ~532 - 554 | Selectively transmits light in the green-yellow region to excite TRITC.[8] |

| Dichroic Mirror | ~562 - 565 | Reflects excitation light towards the sample and transmits emitted light towards the detector.[8][9] |

| Emission Filter | ~570 - 613 | Transmits the orange-red fluorescence emitted by TRITC while blocking unwanted excitation light.[8] |

Experimental Protocol: Staining F-Actin with this compound

The following is a generalized protocol for staining F-actin in cultured cells using this compound. Optimization may be required for specific cell types and experimental conditions.[1]

Reagents and Materials

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (B43269) (3.7 - 4%)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

This compound stock solution (dissolved in methanol (B129727) or DMSO)[1][2]

-

Mounting medium with an anti-fade reagent

Staining Procedure for Adherent Cells

-

Cell Culture: Grow cells on sterile glass coverslips in a culture dish until the desired confluency is reached.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS.[2]

-

Fixation: Fix the cells by incubating with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.[2]

-

Washing: Aspirate the fixation solution and wash the cells two to three times with PBS.

-

Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes.[10] This step is crucial for allowing the phalloidin conjugate to access the intracellular actin filaments.

-

Washing: Wash the cells two to three times with PBS.

-

Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[2]

-

Staining: Dilute the this compound stock solution to its working concentration (typically 1:100 to 1:1000) in PBS with 1% BSA. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[10]

-

Washing: Rinse the cells two to three times with PBS to remove unbound this compound.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with a suitable TRITC filter set.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound staining protocol.

Caption: Experimental workflow for staining F-actin with this compound.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. Protocol for this compound | Tocris Bioscience [tocris.com]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. rndsystems.com [rndsystems.com]

- 6. bio-techne.com [bio-techne.com]

- 7. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. edmundoptics.com [edmundoptics.com]

- 9. microscopeworld.com [microscopeworld.com]

- 10. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

The Specificity of Phalloidin-TRITC for Filamentous Actin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles underlying the specificity of Phalloidin (B8060827) conjugated to Tetramethylrhodamine isothiocyanate (TRITC) for filamentous actin (F-actin). Phalloidin-TRITC is a powerful tool in cellular and molecular biology, enabling the high-contrast visualization of the actin cytoskeleton. Understanding its binding mechanism, affinity, and experimental considerations is paramount for accurate and reproducible results.

Mechanism of Action and Specificity

Phalloidin, a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, exhibits a high binding affinity for F-actin.[1] Its specificity arises from its unique interaction with the groove between adjacent actin subunits within the filament.[2][3] Phalloidin binds specifically at the interface between F-actin subunits, locking them together and stabilizing the filament.[2] This binding prevents the depolymerization of actin filaments and inhibits the ATP hydrolysis activity of F-actin.[2]

Crucially, phalloidin displays a much higher affinity for F-actin than for monomeric G-actin, which ensures low non-specific background staining and high-contrast imaging of actin cytoskeletal structures.[1][4] The binding is stoichiometric, with approximately one phalloidin molecule binding per actin subunit within a filament.[4] This interaction is highly conserved across various species, including both plant and animal cells.[4]

The conjugation of TRITC, a red-orange fluorescent dye, to phalloidin allows for the direct visualization of F-actin using fluorescence microscopy.[5] The spectral properties of this compound, with excitation and emission maxima around 540 nm and 565 nm respectively, make it compatible with standard filter sets.[5]

Quantitative Binding Data

The interaction between phalloidin and F-actin has been characterized quantitatively, providing insights into its high affinity and stability. The following table summarizes key binding parameters for phalloidin and its derivatives.

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) | 1-4 x 10⁻⁷ M | Rabbit Skeletal Muscle F-actin & PMN Lysate F-actin | [6] |

| ~36 nM (unlabeled phalloidin) | General | [7] | |

| 50 nM - 20 µM (labeled phalloidin) | General | [7] | |

| Association Rate Constant (kon) | 420 ± 120 M⁻¹s⁻¹ | PMN Lysate F-actin | [6] |

| Dissociation Rate Constant (koff) | 8.3 ± 0.9 x 10⁻⁵ s⁻¹ | PMN Lysate F-actin | [6] |

| ~10⁻⁴ s⁻¹ | General | [8] | |

| Stoichiometry of Binding | ~1:1 (Phalloidin:Actin Subunit) | Rabbit Skeletal Muscle F-actin & PMN Lysate F-actin | [6] |

Experimental Protocols

Accurate and vibrant staining of F-actin with this compound necessitates careful sample preparation. The following is a generalized protocol for staining cultured cells. Optimization of incubation times and concentrations may be required for different cell types and experimental conditions.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)[7]

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)

-

This compound stock solution (e.g., in DMSO or methanol)

-

Mounting medium

Procedure:

-

Fixation:

-

Wash cells gently with PBS.

-

Fix cells with 4% PFA in PBS for 10-20 minutes at room temperature.[7]

-

Wash cells two to three times with PBS.

-

-

Permeabilization:

-

Incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.[7]

-

Wash cells two to three times with PBS.

-

-

Blocking (Optional):

-

To reduce non-specific background staining, incubate cells with 1% BSA in PBS for 20-30 minutes.

-

-

This compound Staining:

-

Dilute the this compound stock solution to a working concentration (typically 80-200 nM) in PBS or a buffer containing 1% BSA.[7]

-

Incubate the cells with the this compound working solution for 20-60 minutes at room temperature, protected from light.

-

Wash cells two to three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslip with an appropriate mounting medium.

-

Image the stained cells using a fluorescence microscope equipped with a suitable filter set for TRITC (Excitation/Emission: ~540/565 nm).[5]

-

Visualizations

This compound Binding to F-Actin

Caption: this compound binds to the groove between adjacent actin subunits in F-actin.

Experimental Workflow for F-Actin Staining

Caption: A typical experimental workflow for staining F-actin with this compound.

Role of F-Actin in Cellular Signaling and Dynamics

Caption: F-actin dynamics, visualized by this compound, are central to many cellular processes.

Limitations and Considerations

While this compound is a highly specific probe for F-actin, researchers should be aware of several limitations:

-

Cell Viability: Phalloidin is toxic and not cell-permeable, restricting its use to fixed and permeabilized cells.[9]

-

pH Sensitivity: The binding of phalloidin to actin is pH-sensitive. Elevated pH can reduce its affinity.

-

Potential for Artifacts: The stabilizing effect of phalloidin on actin filaments can potentially alter the native actin cytoskeleton.[2]

-

Off-Target Binding: While highly specific for F-actin, some studies have suggested that rhodamine-phalloidin (B2604369) can bind to Arp2/3 complex and the VCA domain of Arp2/3 complex activators, albeit with a lower affinity than to F-actin.[10]

References

- 1. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 2. Phalloidin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. yeasenbio.com [yeasenbio.com]

- 8. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]

- 9. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]

- 10. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

Phalloidin-TRITC: A Technical Guide to its Biological and Toxicological Effects on Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the death cap mushroom (Amanita phalloides), is a powerful and widely used tool in cell biology.[1] When conjugated with the fluorophore Tetramethylrhodamine isothiocyanate (TRITC), it becomes an invaluable probe for visualizing the filamentous actin (F-actin) cytoskeleton. This guide provides an in-depth technical overview of the biological and toxicological effects of Phalloidin-TRITC on cells, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Biological Effects and Mechanism of Action

The primary biological effect of phalloidin is its high-affinity binding to F-actin.[1][2] This interaction stabilizes the actin filaments by preventing their depolymerization, thereby disrupting the dynamic equilibrium between F-actin and globular actin (G-actin) monomers.[1] This stabilization has profound effects on cellular processes that rely on actin dynamics, such as cell motility, division, and morphology.[3][4]

This compound binds specifically to the interface between F-actin subunits, effectively locking them together.[1] It does not bind to monomeric G-actin.[5] The TRITC conjugate allows for the direct visualization of F-actin structures using fluorescence microscopy.[6]

Key Biological Effects:

-

Stabilization of F-actin: Prevents the depolymerization of actin filaments.[1]

-

Promotion of Actin Polymerization: Shifts the monomer/polymer equilibrium toward the polymer form.[5][7]

-

Disruption of Actin Dynamics: Interferes with the normal assembly and disassembly of the actin cytoskeleton, impacting cell motility and division.[3][4]

-

Alteration of Cell Morphology: Treatment with phalloidin can lead to changes in cell shape and the distribution of actin.[3]

Toxicological Profile

While an invaluable research tool, phalloidin is a potent toxin. However, its toxicity is primarily observed when administered in vivo, particularly through injection. Unmodified phalloidin and its fluorescent conjugates are generally not cell-permeable, meaning they cannot cross the membrane of living cells.[1] Therefore, for in vitro applications like staining, cells must first be fixed and permeabilized.[8]

When injected, phalloidin is primarily taken up by liver cells through bile salt transporters.[1] This leads to extensive F-actin stabilization within hepatocytes, causing disruption of the plasma membrane, severe liver damage, and in high doses, death.[1][9]

Summary of Toxicological Data:

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 2 mg/kg | Mouse | Intraperitoneal (IP) | [1] |

In vitro, the cytotoxic effects of this compound are not a significant concern for standard staining protocols on fixed cells because the cells are no longer viable. If introduced into living cells via methods like microinjection, it will induce toxic effects by disrupting the actin cytoskeleton.[1][3]

Quantitative Data

The interaction between this compound and F-actin has been quantitatively characterized, providing valuable parameters for experimental design.

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (Kd) | 1-4 x 10⁻⁷ M | Rabbit skeletal muscle F-actin | Equilibrium measurements | [2] |

| Association Rate Constant (kon) | 420 ± 120 M⁻¹ sec⁻¹ | PMN lysate F-actin | Kinetic measurements | [2] |

| Dissociation Rate Constant (koff) | 8.3 ± 0.9 x 10⁻⁵ sec⁻¹ | PMN lysate F-actin | Kinetic measurements | [2] |

| Stoichiometry of Binding | ~1:1 | F-actin | Equilibrium measurements | [2] |

Experimental Protocols

Protocol 1: Staining of F-actin in Fixed and Permeabilized Cells

This protocol is a standard method for visualizing the F-actin cytoskeleton in cultured cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)

-

This compound stock solution (e.g., 7.3 µM in methanol (B129727) or DMSO)

-

Mounting medium with an anti-fade reagent

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.

-

Washing: Gently wash the cells twice with warm PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

(Optional) Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.

-

Staining: Dilute the this compound stock solution to a working concentration (e.g., 1:40 to 1:1000, typically around 150 nM) in PBS or 1% BSA in PBS.[6][8] Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells two to three times with PBS to remove unbound this compound.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation max: ~540 nm, Emission max: ~565 nm).[6]

Visualizations

Signaling and Interaction Pathway

The following diagram illustrates the mechanism of action of this compound on the actin polymerization-depolymerization cycle.

Caption: Mechanism of this compound action on actin dynamics.

Experimental Workflow

The diagram below outlines a typical experimental workflow for staining cells with this compound for fluorescence microscopy.

Caption: Standard workflow for this compound staining of cultured cells.

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phalloidin-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phalloidin-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phalloidin staining protocol | Abcam [abcam.com]

- 9. Phalloidin | C35H48N8O11S | CID 441542 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of TRITC Conjugation on Phalloidin Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of conjugating Tetramethylrhodamine Isothiocyanate (TRITC) to phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin widely utilized for its high-affinity binding to filamentous actin (F-actin). This conjugation is a cornerstone technique in fluorescence microscopy for visualizing the actin cytoskeleton. Understanding the nuanced effects of this modification on phalloidin's core function is critical for accurate experimental design and data interpretation.

Core Function of Phalloidin

Phalloidin, derived from the Amanita phalloides mushroom, selectively binds to F-actin, the polymeric form of actin.[1][2] It does not bind to monomeric G-actin.[2][3] The toxin binds at the interface between F-actin subunits, effectively locking them together and preventing depolymerization.[1][4] This stabilization of actin filaments disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is crucial for various cellular processes. Phalloidin also inhibits the ATP hydrolysis activity of F-actin.[1][4] Its high affinity and specificity for F-actin make it an invaluable tool for cytoskeletal research.

The TRITC Conjugate: Enabling Visualization

Tetramethylrhodamine isothiocyanate (TRITC) is a bright, orange-fluorescent dye belonging to the rhodamine family.[5][6] The isothiocyanate group of TRITC readily reacts with primary amine groups on molecules like peptides to form a stable thiourea (B124793) bond.[5][7] When conjugated to phalloidin, TRITC acts as a fluorescent tag, allowing for the direct visualization of F-actin distribution within cells using fluorescence microscopy.[8]

Effects of TRITC Conjugation on Phalloidin's Function

While TRITC conjugation is essential for fluorescent visualization, it is not without consequence to the native function of phalloidin. The addition of the fluorophore can introduce steric hindrance and alter the physicochemical properties of the peptide, which in turn can affect its interaction with F-actin.[9][10][11]

Binding Affinity and Kinetics

A primary consideration is the effect of TRITC on phalloidin's binding affinity for F-actin. While fluorescently labeled phalloidin retains its high specificity for F-actin, quantitative studies have revealed a reduction in binding affinity compared to its unlabeled counterpart.[2][12]

One study determined the equilibrium binding affinity of TRITC-phalloidin to rabbit skeletal muscle F-actin to be in the range of 1-4 x 10⁻⁷ M.[13] Kinetic measurements from the same study provided an association rate constant (kₐ) of 420 ± 120 M⁻¹sec⁻¹ and a dissociation rate constant (kd) of 8.3 ± 0.9 x 10⁻⁵ sec⁻¹.[13] The affinity calculated from these kinetic measurements (Kd ≈ 2 x 10⁻⁷ M) was in good agreement with the equilibrium measurements.[13]

Another study directly compared the binding of rhodamine phalloidin to unlabeled phalloidin and found that the affinity of actin for phalloidin is approximately 5-fold greater than for rhodamine phalloidin.[14] This suggests that the presence of the rhodamine dye (of which TRITC is a derivative) introduces a degree of interference with the binding interaction.

Table 1: Quantitative Data on Phalloidin and TRITC-Phalloidin Binding to F-Actin

| Parameter | Unlabeled Phalloidin | TRITC-Phalloidin | Reference |

| Dissociation Constant (Kd) | ~20 nM | 100-400 nM (1-4 x 10⁻⁷ M) | [3][13] |

| Association Rate Constant (kₐ) | Not explicitly stated | 420 ± 120 M⁻¹sec⁻¹ | [13] |

| Dissociation Rate Constant (kd) | Not explicitly stated | 8.3 ± 0.9 x 10⁻⁵ sec⁻¹ | [13] |

| Stoichiometry of Binding | ~1 phalloidin per actin subunit | ~1 TRITC-phalloidin per actin subunit | [2][13] |

Specificity and Non-specific Staining

Despite the slight reduction in affinity, TRITC-phalloidin maintains a high degree of specificity for F-actin.[8] Non-specific staining is generally negligible, resulting in high-contrast images that clearly delineate actin filaments from the background.[2][3]

Functional Implications

The stabilization of F-actin by phalloidin is a key aspect of its function. Even when conjugated to a fluorophore, phalloidin-labeled actin filaments remain largely functional. For instance, they can still interact with other actin-binding proteins like myosin and troponin.[2][12] Moreover, labeled glycerinated muscle fibers are still capable of contraction.[12] This retention of function is attributed to the small size of the phalloidin-dye conjugate (approximately 12-15 Å in diameter), which allows for denser labeling of F-actin without significant steric hindrance compared to larger probes like antibodies.[12][15]

Experimental Protocols

F-Actin Staining in Fixed and Permeabilized Cells

This protocol outlines a general procedure for staining F-actin in cultured cells using TRITC-phalloidin.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS), pH 7.4

-

3.7% Methanol-free formaldehyde (B43269) in PBS

-

0.1% Triton X-100 in PBS

-

TRITC-phalloidin stock solution (e.g., in methanol (B129727) or DMSO)

-

1% Bovine Serum Albumin (BSA) in PBS (optional, for reducing non-specific background)

Procedure:

-

Fixation: Wash cells twice with pre-warmed PBS. Fix the cells with 3.7% formaldehyde in PBS for 10-30 minutes at room temperature.[16]

-

Rinsing: Aspirate the fixation solution and wash the cells 2-3 times with PBS.

-

Permeabilization: Add 0.1% Triton X-100 in PBS to the fixed cells and incubate for 3-5 minutes to permeabilize the cell membranes.[16]

-

Rinsing: Wash the cells 2-3 times with PBS.

-

Staining: Dilute the TRITC-phalloidin stock solution to the desired working concentration (typically 1:100 to 1:1000) in PBS, potentially containing 1% BSA. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.

-

Washing: Rinse the cells 2-3 times with PBS for 5 minutes each to remove unbound conjugate.

-

Mounting and Imaging: Mount the coverslip onto a microscope slide with a suitable mounting medium. Image the stained cells using a fluorescence microscope with appropriate filter sets for TRITC (Excitation max ~540-557 nm, Emission max ~565-580 nm).[17]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. thermofisher.com [thermofisher.com]

- 3. yeasenbio.com [yeasenbio.com]

- 4. Phalloidin [bionity.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 8. genecopoeia.com [genecopoeia.com]

- 9. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. cohesionbio.com [cohesionbio.com]

- 13. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]

- 16. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. 5-TRITC | Tetramethylrhodamine-5-isothiocyanate | Dye | TargetMol [targetmol.com]

The Stoichiometry of Phalloidin-TRITC Binding to Actin Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stoichiometric relationship between Phalloidin-TRITC and actin subunits. Phalloidin (B8060827), a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, is a cornerstone tool in cell biology for the visualization of filamentous actin (F-actin). When conjugated with a fluorophore such as Tetramethylrhodamine (TRITC), it allows for the precise and high-contrast labeling of the actin cytoskeleton. Understanding the quantitative aspects of this interaction is critical for accurate experimental design and data interpretation in fields ranging from basic cell biology to drug discovery.

Core Principles of Phalloidin-Actin Interaction

Phalloidin exhibits a high binding affinity and specificity for F-actin, the polymeric form of actin.[1] It does not bind to monomeric G-actin.[1][2] This interaction stabilizes the actin filaments by preventing their depolymerization.[2][3] The binding of phalloidin and its fluorescent conjugates occurs in a stoichiometric ratio of approximately one phallotoxin molecule for every actin subunit within the filament.[1][2][4] This 1:1 binding ratio is consistent across actin from various species, including both plant and animal cells.[1][2]

The binding site for phalloidin is located at the interface of three actin subunits within the filament.[3][5] This strategic position allows it to stabilize the interactions between adjacent subunits. While the binding is robust, it is important to note that fluorescent conjugates of phalloidin may exhibit slightly different binding kinetics compared to the unlabeled toxin.[3] For instance, the presence of the rhodamine moiety can decrease the association rate and affinity of phalloidin for actin.[3]

Quantitative Analysis of this compound and Actin Binding

The interaction between phalloidin and actin has been quantitatively characterized through various biophysical techniques. The key parameters include the dissociation constant (Kd), which reflects the binding affinity, and the kinetic rate constants for association (k+) and dissociation (k-).

| Ligand | Actin Source | Binding Stoichiometry (Phalloidin:Actin Subunit) | Dissociation Constant (Kd) | Association Rate Constant (k+) | Dissociation Rate Constant (k-) | Reference |

| This compound | Rabbit Skeletal Muscle F-actin | ~ 1:1 | 1-4 x 10⁻⁷ M | 420 ± 120 M⁻¹s⁻¹ | 8.3 ± 0.9 x 10⁻⁵ s⁻¹ | [4] |

| This compound | Rabbit Polymorphonuclear Leukocyte (PMN) Lysate F-actin | ~ 1:1 | 1-4 x 10⁻⁷ M | - | - | [4] |

| Rhodamine Phalloidin | Rabbit Skeletal Muscle Actin | - | - | 2.6 ± 0.7 x 10⁴ M⁻¹s⁻¹ | - | [3] |

| Unlabeled Phalloidin | Rabbit Muscle Actin | - | 2.1 ± 0.3 nM | 1.7 ± 0.2 x 10⁵ M⁻¹s⁻¹ | 0.00037 ± 0.00003 s⁻¹ | [3] |

| Rhodamine Phalloidin | S. cerevisiae Actin | - | - | 5.1 ± 0.2 x 10⁴ M⁻¹s⁻¹ | 0.0016 ± 0.0002 s⁻¹ | [3] |

| Rhodamine Phalloidin | Acanthamoeba Actin | - | - | - | 0.00017 ± 0.00002 s⁻¹ | [3] |

Experimental Protocols

Accurate and reproducible staining of F-actin with this compound requires careful attention to the experimental protocol. The following sections detail the key methodologies cited in the literature.

General Protocol for Staining F-actin in Cultured Cells

This protocol is a standard procedure for visualizing F-actin in fixed and permeabilized cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)[6]

-

0.1% Triton X-100 in PBS[6]

-

This compound stock solution (e.g., in methanol (B129727) or DMSO)

-

1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)

-

Mounting medium

Procedure:

-

Fixation: Wash the cells with PBS, then fix with 4% PFA in PBS for 10-15 minutes at room temperature.[6]

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes.[6]

-

Blocking (Optional): To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes.

-

Staining: Dilute the this compound stock solution to a working concentration (typically 1:100 to 1:1000, or around 100-200 nM) in PBS or a buffer containing 1% BSA.[7] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.

-

Washing: Wash the cells two to three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with a filter set appropriate for TRITC (Excitation max ~540-555 nm, Emission max ~565-575 nm).[8]

Co-sedimentation Assay to Determine Protein Binding to F-actin

This biochemical assay can be used to quantify the binding of a protein of interest to F-actin, which can be stabilized with phalloidin.

Materials:

-

Purified G-actin

-

10x Polymerization Buffer

-

Phalloidin (optional, for stabilization)[9]

-

Protein of interest

-

Ultracentrifuge

-

SDS-PAGE analysis equipment

Procedure:

-

Actin Polymerization: Polymerize G-actin to F-actin by adding 10x polymerization buffer and incubating for at least one hour at room temperature. For stabilization, phalloidin can be added at a 1:1 molar ratio to actin.[9]

-

Binding Reaction: Incubate the protein of interest with the pre-formed F-actin at various concentrations.

-

Co-sedimentation: Centrifuge the mixture at high speed (e.g., 50,000-100,000 x g) to pellet the F-actin and any bound proteins.[9]

-

Analysis: Carefully separate the supernatant and the pellet. Analyze both fractions by SDS-PAGE to determine the amount of the protein of interest that co-sedimented with the F-actin.

-

Quantification: Densitometry of the protein bands on the gel allows for the calculation of the amount of bound protein, which can then be used to determine binding affinity (Kd).[9]

Visualizations

Molecular Interaction of Phalloidin with F-actin

The following diagram illustrates the binding of a this compound molecule to an actin filament, highlighting the 1:1 stoichiometric relationship with an actin subunit.

Caption: this compound binds to an actin subunit within the F-actin polymer.

Experimental Workflow for F-actin Staining

This diagram outlines the key steps in the experimental protocol for fluorescently labeling F-actin in cultured cells.

Caption: A stepwise workflow for visualizing F-actin using this compound.

References

- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yeasenbio.com [yeasenbio.com]

- 7. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

Phalloidin-TRITC: A Technical Guide to its Application in Actin Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phalloidin-TRITC, a widely used fluorescent probe for F-actin, and critically evaluates its suitability for in vivo imaging. While an invaluable tool for visualizing the actin cytoskeleton in fixed samples, its application in living cells and organisms is severely limited.

Core Conclusion: Unsuitability for In Vivo Imaging

-

Lack of Cell Permeability: Phalloidin (B8060827) and its conjugates, including this compound, are not cell-permeable.[1][2] They cannot cross the intact plasma membrane of living cells, making them ineffective for staining the cytoskeleton in a live environment.[1][3][4] Staining with phalloidin conjugates requires the cells to be fixed and permeabilized, a process that kills the cells.[3][5]

-

Inherent Toxicity: Phalloidin is a potent toxin isolated from the Amanita phalloides mushroom. It functions by binding with high affinity to filamentous actin (F-actin), stabilizing the filaments and preventing their depolymerization.[2][4][6] This disruption of the natural dynamics of the actin cytoskeleton is highly toxic to cells, leading to cell death.[2][7][8] Therefore, even if introduced into a living cell, it would significantly alter the cellular processes under observation.

While some specialized methods like microinjection or pinocytosis have been used to introduce phalloidin into living cells for experimental purposes, these are not standard or straightforward techniques for routine in vivo imaging.[9][10] Research has also explored the synthesis of phalloidin derivatives with increased cell permeability, but these are not the commercially available this compound.[2][7]

Mechanism of Action

Phalloidin's utility as a stain stems from its highly specific interaction with F-actin. It binds at the interface between actin subunits within a filament, effectively locking them together.[2] This binding action lowers the critical concentration for actin polymerization and stabilizes the filaments by inhibiting depolymerization.[6][10] This stabilization is the basis of its toxicity in living cells, as the constant assembly and disassembly of actin filaments are crucial for processes like cell motility, division, and intracellular transport.[2][4]

Caption: Molecular interaction of this compound with actin filaments.

Quantitative Data

The spectral and physical properties of this compound are summarized below.

| Property | Value |

| Excitation Maximum (λex) | ~540 nm |

| Emission Maximum (λem) | ~565 nm |

| Molecular Weight | ~1231.4 g/mol |

| Fluorophore | Tetramethylrhodamine isothiocyanate (TRITC)[11] |

| Binding Target | Filamentous Actin (F-actin) |

| Binding Stoichiometry | ~1 phalloidin molecule per actin subunit[10][12] |

Experimental Protocol: Staining F-Actin in Fixed Cells

Given that the primary and appropriate use of this compound is for fixed-cell imaging, a detailed, standard protocol is provided below. This method is suitable for immunofluorescence (IF), immunocytochemistry (ICC), and immunohistochemistry (IHC).

Materials:

-

This compound stock solution (e.g., ~7.3 µM in methanol (B129727) or DMSO)[9]

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (B43269) (3-4% in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)[3]

-

Blocking/Staining Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Mounting Medium

-

Coverslips with adherent cells

Procedure:

-

Cell Fixation:

-

Permeabilization:

-

Staining:

-

Prepare the this compound working solution by diluting the stock solution in Blocking/Staining Buffer. A common dilution is 1:100 to 1:1000, resulting in a final concentration around 150 nM.[3][14] Note: The optimal concentration may vary depending on the cell type and experimental conditions.[3]

-

Add the staining solution to the cells, ensuring they are completely covered.

-

Incubate for 20-90 minutes at room temperature, protected from light.[3]

-

-

Final Washes and Mounting:

-

Wash the cells two to three times with PBS to remove unbound phalloidin.[3]

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation: ~540 nm, Emission: ~565 nm).

-

Caption: Experimental workflow for staining F-actin with this compound.

Alternatives for Live-Cell Imaging

For researchers requiring visualization of actin dynamics in living cells, several alternatives to phalloidin conjugates exist. These are typically genetically encoded probes that are expressed by the cells themselves:

-

LifeAct: A 17-amino-acid peptide that binds to F-actin without significantly interfering with its dynamics.[4][8] It is often fused to a fluorescent protein (e.g., GFP, RFP).

-

F-tractin: Another peptide-based probe that provides a bright and faithful representation of F-actin structures.[15]

-

Utrophin actin-binding domain: A domain from the protein utrophin that binds F-actin and can be used as a live-cell probe.[15]

-

Fluorescent Protein-Actin Fusions: Direct fusion of a fluorescent protein to actin allows for visualization of its incorporation into filaments. However, this can sometimes interfere with normal actin function.[15]

References

- 1. Is phalloidin cell permeable? | AAT Bioquest [aatbio.com]

- 2. Phalloidin - Wikipedia [en.wikipedia.org]

- 3. Phalloidin staining protocol | Abcam [abcam.com]

- 4. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical modification allows phallotoxins and amatoxins to be used as tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resources.tocris.com [resources.tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phalloidin-TRITC Staining of F-Actin in Cultured Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the fluorescent labeling of filamentous actin (F-actin) in cultured mammalian cells using Phalloidin (B8060827) conjugated to Tetramethylrhodamine (TRITC). Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom that selectively binds to F-actin with high affinity.[1][2] This property, combined with its conjugation to a bright fluorophore like TRITC, makes it an invaluable tool for visualizing the actin cytoskeleton, a critical component involved in cell structure, motility, and signaling.

Principle of Phalloidin Staining

Phalloidin functions by binding at the interface between F-actin subunits, effectively locking them together.[1] This action stabilizes the actin filaments by preventing their depolymerization.[1][3] The tight and specific binding of phalloidin to F-actin, but not to monomeric G-actin, allows for the precise and high-contrast visualization of the actin cytoskeleton using fluorescence microscopy.[1] Due to its size and chemical properties, fluorescently labeled phalloidin cannot cross the membranes of live cells, necessitating cell fixation and permeabilization prior to staining.[2][4]

Quantitative Data Summary

For successful and reproducible staining, the concentrations of reagents and incubation times are critical. The following table summarizes the recommended parameters for the Phalloidin-TRITC staining protocol.

| Parameter | Recommended Concentration/Time | Notes |

| Fixative | 3.7% - 4% Paraformaldehyde (PFA) in PBS | Methanol-free formaldehyde (B43269) is recommended as alcohol-based fixatives can disrupt the native structure of F-actin.[2][5] |

| Fixation Time | 10 - 15 minutes | At room temperature. |

| Permeabilization Agent | 0.1% Triton X-100 in PBS or Acetone | Triton X-100 is a common choice. Acetone at ≤–20°C can also be used.[6] |

| Permeabilization Time | 5 - 15 minutes | At room temperature. |

| Blocking Solution | 1% Bovine Serum Albumin (BSA) in PBS | Helps to reduce non-specific background staining. |

| Blocking Time | 30 - 60 minutes | At room temperature. |

| This compound Stock Solution | ~7.3 µM in Methanol or DMSO | Store at ≤–20°C, protected from light.[6] |

| This compound Working Solution | 1:40 dilution of stock solution in PBS with 1% BSA | Final concentration can be optimized, but a common starting point is around 183 nM.[7] Some protocols suggest a range of 1-10 µM, which should be adjusted based on the specific cell type and experimental conditions.[8][9] |

| Staining Incubation Time | 20 - 60 minutes | At room temperature, protected from light.[8] |

| TRITC Excitation Wavelength | ~532 - 554 nm | Optimal for TRITC fluorophore.[10][11] |

| TRITC Emission Wavelength | ~570 - 613 nm | Optimal for TRITC fluorophore.[10][11] |

Experimental Protocol

This protocol is designed for staining adherent mammalian cells cultured on sterile glass coverslips.

Reagents and Materials

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 4% (w/v) in PBS (methanol-free recommended)

-

Triton X-100, 0.1% (v/v) in PBS

-

Bovine Serum Albumin (BSA), 1% (w/v) in PBS

-

This compound

-

Methanol or DMSO for stock solution

-

Cultured mammalian cells on glass coverslips

-

Staining dishes or a humidified chamber

-

Fluorescence microscope with appropriate filter sets for TRITC

Staining Procedure

-

Cell Culture: Grow adherent cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove the culture medium.

-

Fixation: Fix the cells by incubating them with a 3.7% - 4% PFA solution in PBS for 10-15 minutes at room temperature.[12]

-

Washing: Wash the cells twice with PBS to remove the fixative.

-

Permeabilization: Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes at room temperature.[12] This step is crucial for allowing the phalloidin conjugate to enter the cell.

-

Washing: Wash the cells twice with PBS.

-

Blocking (Optional but Recommended): To minimize non-specific binding, incubate the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

-

Staining: Prepare the this compound working solution by diluting the stock solution in PBS containing 1% BSA. A 1:40 dilution is a good starting point.[6][7] Remove the blocking solution and incubate the cells with the this compound working solution for 20-60 minutes at room temperature in the dark.[8]

-

Washing: Wash the cells two to three times with PBS to remove unbound this compound.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualization: Image the stained cells using a fluorescence microscope equipped with a suitable filter set for TRITC (Excitation: ~540/25 nm; Emission: ~605/55 nm).[13][14]

Visualizations

This compound Staining Workflow

Caption: Experimental workflow for this compound staining of cultured mammalian cells.

Mechanism of F-Actin Stabilization by Phalloidin

Caption: Phalloidin binds to and stabilizes filamentous F-actin.

Troubleshooting

-

No/Weak Signal: Ensure that a methanol-free fixative was used, as alcohols can denature F-actin and prevent phalloidin binding.[5] Verify that the cells were properly permeabilized. The this compound conjugate may have degraded; ensure it was stored correctly, protected from light.

-

High Background: Inadequate washing between steps can lead to high background fluorescence. The optional blocking step with BSA is recommended to reduce non-specific binding.

-

Paraffin-Embedded Tissues: Staining of paraffin-embedded tissue sections with phalloidin is often unsuccessful.[15] The solvents used in the deparaffinization process can alter the structure of F-actin, preventing phalloidin from binding.[15][16] For such samples, consider using frozen sections or an antibody-based approach for actin visualization.[16]

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. yeasenbio.com [yeasenbio.com]

- 3. Phalloidin enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]

- 5. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]

- 6. resources.tocris.com [resources.tocris.com]

- 7. Rhodamine this compound | Red-orange cytoskeleton stain| Hello Bio [hellobio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. edmundoptics.com [edmundoptics.com]

- 11. edmundoptics.com [edmundoptics.com]

- 12. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 13. microscopeworld.com [microscopeworld.com]

- 14. motic-microscope.com [motic-microscope.com]

- 15. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]

- 16. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Phalloidin-TRITC Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phalloidin (B8060827) is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap.[1] It exhibits a high affinity and specificity for filamentous actin (F-actin), the polymerized form of actin that constitutes a major component of the eukaryotic cytoskeleton.[2] When conjugated to a fluorophore such as Tetramethylrhodamine isothiocyanate (TRITC), Phalloidin-TRITC becomes a powerful tool for visualizing the intricate network of F-actin in fixed and permeabilized cells and tissues. This application note provides a detailed, step-by-step guide for utilizing this compound in immunofluorescence staining, complete with quantitative data, experimental protocols, and diagrams to facilitate reproducible and high-quality results.

The principle of this compound staining lies in its ability to bind to F-actin at the interface between subunits, thereby stabilizing the filament and preventing its depolymerization.[1][3] This specific interaction allows for the precise labeling and subsequent visualization of actin cytoskeletal structures, which are crucial for various cellular processes including cell motility, shape, and division. The TRITC fluorophore, with excitation and emission maxima around 540 nm and 565 nm respectively, provides a bright red-orange fluorescence.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound immunofluorescence protocol. Optimization may be required depending on the cell type and experimental conditions.

Table 1: Reagent Preparation

| Reagent | Stock Concentration | Solvent | Storage Conditions |

| This compound | ~7.3 µM to 10 mM | Methanol (B129727) or DMSO | ≤–20°C, desiccated, and protected from light for up to one year.[4][5] |

| Paraformaldehyde (PFA) | 3.7% - 4% in PBS | PBS | 4°C for up to one month or -20°C for up to one year.[4][6][7] |

| Triton X-100 | 0.1% - 0.5% in PBS | PBS | Room Temperature |

| Bovine Serum Albumin (BSA) | 1% - 3% in PBS | PBS | 4°C |

Table 2: Experimental Protocol Parameters

| Step | Reagent | Concentration | Incubation Time | Temperature |

| Fixation | Paraformaldehyde (PFA) | 3.7% - 4% | 10 - 30 minutes | Room Temperature[4] |

| Permeabilization | Triton X-100 | 0.1% - 0.5% | 3 - 15 minutes | Room Temperature[4][6] |

| Blocking (Optional) | 1% - 3% BSA in PBS | 1% - 3% | 20 - 60 minutes | Room Temperature or 4°C[4][6] |

| This compound Staining | This compound working solution | 80 - 200 nM (typical) | 20 - 90 minutes | Room Temperature (in the dark)[2][4] |

| Washing | PBS | N/A | 3 x 5 minutes | Room Temperature |

Experimental Protocols